1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-

Description

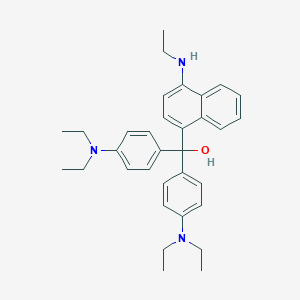

1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-, commonly known as Solvent Blue 5 (CAS 1325-86-6), is a triarylmethane dye with the molecular formula C₃₃H₄₁N₃O . Its structure features a naphthalene core substituted with diethylamino and ethylamino groups, forming a highly conjugated system responsible for its intense blue coloration. This compound is classified as a solvent dye, primarily used in industrial applications such as inks, plastics, and coatings due to its solubility in non-polar matrices .

Properties

IUPAC Name |

bis[4-(diethylamino)phenyl]-[4-(ethylamino)naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N3O/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(37,25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5/h11-24,34,37H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMVLXPCERUWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)N(CC)CC)(C4=CC=C(C=C4)N(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061673 | |

| Record name | 1-Naphthalenemethanol, alpha,alpha-bis[4-(diethylamino)phenyl]-4-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325-86-6 | |

| Record name | α,α-Bis[4-(diethylamino)phenyl]-4-(ethylamino)-1-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1325-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanol, .alpha.,.alpha.-bis[4-(diethylamino)phenyl]-4-(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenemethanol, alpha,alpha-bis[4-(diethylamino)phenyl]-4-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis[4-(diethylamino)phenyl]-4-(ethylamino)naphthalene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known to interact with various materials such as fibers, leather, wood, and more.

Mode of Action

Solvent Blue 5 is a dye that exhibits its action by incorporating into the material it’s intended to color, such as inks, waxes, fuels, plastics, and more. It imparts a brilliant blue color to these materials.

Biochemical Pathways

It’s known that the compound is involved in the coloring process of various materials.

Result of Action

The primary result of Solvent Blue 5’s action is the imparting of a brilliant blue color to the materials it interacts with. It’s used in various applications such as plastic coating, leather finishes, wood stains, stationery ink, printing ink, baking finishes, aluminum foil coloring, and hot stamping foil coloring.

Action Environment

The action, efficacy, and stability of Solvent Blue 5 can be influenced by various environmental factors. For instance, its solubility and therefore its effectiveness can be affected by the temperature of the environment. It’s recommended to store Solvent Blue 5 in a cool and dry place to maintain its stability.

Biological Activity

1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-, commonly referred to as Solvent Blue 5 , is a synthetic organic compound with significant industrial applications. Its chemical structure includes multiple amino groups, which are known to influence its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C33H41N3O

- Molecular Weight : 495.711 g/mol

- CAS Number : 1325-86-6

- LogP : 6.67 (indicating high lipophilicity) .

The biological activity of Solvent Blue 5 is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : There is evidence suggesting that derivatives of naphthalenemethanol can inhibit specific enzymes associated with metabolic pathways, potentially influencing lipid metabolism and energy homeostasis.

- Cellular Uptake : The lipophilic nature of the compound allows for easy penetration into cellular membranes, facilitating interactions with intracellular targets.

Biological Activity Data

The following table summarizes key biological activities and findings related to Solvent Blue 5:

Case Study 1: Cytotoxicity Assessment

A study was conducted to evaluate the cytotoxic effects of Solvent Blue 5 on human cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability, suggesting a dose-dependent cytotoxic effect. This finding highlights the need for caution when using this compound in industrial applications where human exposure may occur.

Case Study 2: Environmental Impact Evaluation

The Government of Canada assessed Solvent Blue 5 due to concerns about its persistence in the environment and potential bioaccumulation in aquatic species. The screening assessment concluded that while it poses risks to environmental health, current levels of exposure do not constitute a significant danger due to its lack of commercial use in Canada .

Scientific Research Applications

Chromatographic Analysis

1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)- has been effectively used in chromatographic techniques. It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which employs a mobile phase of acetonitrile and water. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility .

Table 1: Chromatographic Conditions for Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile: Water |

| pH | Adjusted with formic acid |

| Column Type | Newcrom R1 |

| Particle Size | 3 µm |

This method is scalable and suitable for isolating impurities in preparative separations as well as for pharmacokinetic studies.

Dyeing Processes

Historically, Solvent Blue 5 was utilized in dyeing applications for various materials including polyester, inks, waxes, fuels, and plastics. Although it is not currently manufactured or imported into Canada , its past usage highlights its significance in industrial dyeing processes.

Case Study 1: Environmental Assessment

A screening assessment conducted by the Government of Canada evaluated the environmental impact of Solvent Blue 5. The study concluded that while the compound may persist in the environment and accumulate in organisms, it is not currently a concern due to its absence from commerce . This assessment underscores the importance of monitoring chemicals that potentially pose environmental risks.

Case Study 2: Kinetics of Dye Carbocation Formation

Research on the kinetics of carbocation-to-carbinol conversion for arylmethane dye cations has provided insights into the stability and reactivity of compounds similar to Solvent Blue 5. The study demonstrated that the stability of dye carbocations is influenced by stereoelectronic effects and conformational dynamics . These findings are relevant for understanding the behavior of Solvent Blue 5 in various chemical environments.

Comparison with Similar Compounds

Substituent Impact Analysis

- Diethylamino vs. Dimethylamino: Diethyl groups increase lipophilicity and steric hindrance, reducing reactivity in nucleophilic substitutions compared to dimethyl analogs . This affects synthesis yields and stability of intermediates like Meisenheimer complexes .

- Ethylamino vs. Phenylamino: Ethylamino (electron-donating) enhances conjugation, while phenylamino (electron-withdrawing) shifts absorption maxima and reduces solubility in non-polar solvents .

Physicochemical and Application Properties

- Solvent Blue 5 ’s larger alkyl groups improve compatibility with polyolefins, whereas Solvent Blue 6 is preferred in polar matrices like acrylics .

Regulatory and Toxicological Considerations

- Solvent Blue 5 is listed under Canada’s Environmental Protection Act, with ongoing assessments for environmental persistence .

- Solvent Blue 22 (CAS 2363-99-7) shares similar regulatory scrutiny due to its persistence in aquatic systems .

Preparation Methods

Grignard Reaction with Diarylated Propargyl Alcohol

A foundational approach involves the formation of a propargyl alcohol intermediate via Grignard addition. In this method, a diaryl ketone (e.g., bis(4-(diethylamino)phenyl)ketone) is treated with sodium acetylide in tetrahydrofuran (THF) at sub-zero temperatures. The reaction proceeds as follows:

-

Reagents :

-

Diarylated ketone (10 mmol)

-

Sodium acetylide (50 mmol) in THF

-

-

Procedure :

Acid-Catalyzed Cyclocondensation

The propargyl alcohol intermediate is subsequently reacted with a naphthol derivative (e.g., 4-(ethylamino)-1-naphthol) in toluene under acid catalysis (e.g., p-toluenesulfonic acid, TsOH):

-

Conditions :

-

Propargyl alcohol (273 mmol), naphthol derivative (3 mmol), TsOH (1.0 g)

-

Reflux in toluene for 2 hours

-

-

Workup :

Critical Insight : Excess propargyl alcohol ensures complete conversion, but competing side reactions (e.g., oligomerization) necessitate precise stoichiometric control.

Lewis Acid-Catalyzed Triarylmethanol Synthesis

Antimony Trichloride (SbCl₃)-Mediated Condensation

SbCl₃ catalyzes the condensation of arylaldehydes with diarylamines under solvent-free conditions, adapted for the target compound:

-

Reagents :

-

4-(Ethylamino)-1-naphthaldehyde

-

Bis(4-(diethylamino)phenyl)amine

-

SbCl₃ (5 mol%)

-

-

Procedure :

Solvent and Catalyst Optimization

-

Solvent-Free vs. Solvent Systems : Solvent-free conditions enhance reaction efficiency by minimizing side products (e.g., hydrolysis).

-

Catalyst Loading : SbCl₃ at 5 mol% achieves optimal turnover without requiring inert atmospheres.

Boric Acid-Assisted Condensation and Purification

One-Pot Synthesis with Methanol Solvent

Adapted from Solvent Blue 122 synthesis, this method employs methanol as a green solvent:

-

Reagents :

-

1,4-Dihydroxyanthraquinone leuco (3 mmol)

-

Boric acid (catalytic)

-

4-(Ethylamino)-1-naphthalenemethanol precursor

-

-

Procedure :

Yield Improvement : 20% increase compared to DMF-based routes due to reduced hydrolysis.

Sequential Acid-Base Purification

Post-synthesis purification involves:

-

Alkaline Treatment : Stir crude product in NaOH (2 M) at 80–85°C to remove acidic impurities.

-

Acidic Wash : Treat with HCl (1 M) at 70–75°C to eliminate basic byproducts.

Purity : >98% after dual washes.

Comparative Analysis of Methods

Mechanistic Considerations

Propargyl Alcohol Pathway

The Grignard addition proceeds via nucleophilic attack of acetylide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the propargyl alcohol. Acid catalysis then facilitates electrophilic aromatic substitution at the naphthol’s activated position.

SbCl₃ Catalysis

SbCl₃ activates the aldehyde through coordination, enhancing electrophilicity for nucleophilic attack by the diarylamine. The solvent-free environment favors entropy-driven condensation.

Challenges and Optimization Strategies

-

Byproduct Formation : Competing diaryl ether formation is mitigated by strict temperature control during propargyl alcohol synthesis.

-

Catalyst Recovery : SbCl₃ can be partially recovered via aqueous extraction, reducing costs.

-

Solvent Selection : Methanol’s polarity enhances solubility of polar intermediates while suppressing side reactions .

Q & A

Q. What are the standard synthetic routes for 1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-, and how is the reaction progress monitored?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 1-naphthalenemethanol derivatives with 4-(diethylamino)phenyl groups under basic conditions. Reaction progress is tracked using thin-layer chromatography (TLC) with hexane:ethyl acetate (6:4) as the mobile phase . Final purification employs recrystallization from dichloromethane/hexane (3:1) . Structural confirmation is achieved via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with key signals for aromatic protons (δ 6.8–7.5 ppm) and tertiary amines (δ 3.2–3.6 ppm) .

Q. How is the compound structurally characterized, and what are its key spectroscopic features?

Single-crystal X-ray diffraction (SC-XRD) reveals a planar naphthalene core with dihedral angles of ~87° between the aromatic rings and substituents. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the conformation . UV-Vis spectroscopy shows a λ_max at 620–650 nm (solvent-dependent), characteristic of its π→π* transitions and charge-transfer interactions between the amino groups and naphthalene system . Mass spectrometry confirms the molecular ion peak at m/z 513.3 (C₃₃H₄₁N₃O⁺) .

Q. What are the primary toxicological concerns associated with this compound in laboratory settings?

Acute toxicity studies in rodents indicate hepatotoxicity (elevated ALT/AST) and nephrotoxicity (proteinuria) at doses >250 mg/kg. Inhalation exposure in mice (10–50 ppm) causes respiratory inflammation. Dermal absorption studies show moderate permeability (log P = 3.8), necessitating PPE during handling . Chronic effects include potential mutagenicity in Ames tests with metabolic activation .

Advanced Research Questions

Q. How can researchers design robust toxicity studies to resolve contradictions in existing data (e.g., conflicting hepatotoxicity reports)?

Key considerations:

- Dose-response stratification : Test doses spanning 10–500 mg/kg (oral) and 5–50 ppm (inhalation) to identify thresholds.

- Endpoint selection : Include histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and oxidative stress markers (GSH, MDA).

- Species-specificity : Compare Sprague-Dawley rats (susceptible to hepatic injury) vs. C57BL/6 mice (renal sensitivity) .

- Risk of bias mitigation : Use randomized exposure allocation and blinded outcome assessment (Table C-7, ).

Q. What advanced analytical methods are recommended for studying environmental degradation pathways of this compound?

- Photolysis : Use HPLC-MS to identify intermediates under UV (254 nm) exposure. Major products include deethylated derivatives (m/z 455.2) and quinone-like oxidized species .

- Biodegradation : Conduct OECD 301F tests with activated sludge; monitor via LC-QTOF-MS. Aerobic conditions favor N-dealkylation (t₁/₂ = 14 days), while anaerobic conditions slow degradation (t₁/₂ >30 days) .

- Sediment adsorption : Apply fugacity modeling (log K_oc = 4.2) to predict partitioning in aquatic systems .

Q. How do substituent modifications (e.g., replacing diethylamino with dimethylamino groups) affect the compound’s electronic properties and dye performance?

Computational studies (DFT/B3LYP) show diethylamino groups reduce HOMO-LUMO gaps (ΔE = 2.8 eV) vs. dimethylamino (ΔE = 3.1 eV), enhancing visible light absorption. Solvatochromism assays in ethanol reveal a 25 nm redshift for diethylamino derivatives, improving dye intensity . Stability tests (pH 2–12) indicate diethylamino analogs resist hydrolysis better (t₁/₂ = 120 h at pH 12 vs. 40 h for dimethylamino) .

Q. What mechanistic insights explain the compound’s apoptosis-inducing activity in cancer cell lines?

In vitro studies (HeLa cells, IC₅₀ = 12 µM) reveal mitochondrial membrane depolarization (JC-1 assay) and caspase-3 activation. RNA-seq analysis identifies upregulation of pro-apoptotic BAX and downregulation of BCL-2. Molecular docking suggests intercalation into DNA minor grooves (binding energy = −8.2 kcal/mol) . Contrasting results in MCF-7 cells (IC₅₀ >50 µM) may relate to differential P-glycoprotein expression .

Methodological Notes

- Data validation : Cross-reference spectral data with peer-reviewed repositories (e.g., PubChem, ECHA) .

- Ethical compliance : Adhere to OECD guidelines for toxicity testing and minimize animal use via in silico predictions (QSAR models) .

- Environmental monitoring : Use solid-phase extraction (SPE) paired with LC-MS/MS for trace detection (LOQ = 0.1 µg/L) in water samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.